molecular formula C8H16ClN3O2 B13458864 N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride

Cat. No.: B13458864
M. Wt: 221.68 g/mol
InChI Key: AIZOHEMCEKEMPE-OGFXRTJISA-N
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Description

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

N-[2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl]acetamide;hydrochloride

InChI

InChI=1S/C8H15N3O2.ClH/c1-6(12)10-4-8(13)11-3-2-7(9)5-11;/h7H,2-5,9H2,1H3,(H,10,12);1H/t7-;/m1./s1

InChI Key

AIZOHEMCEKEMPE-OGFXRTJISA-N

Isomeric SMILES

CC(=O)NCC(=O)N1CC[C@H](C1)N.Cl

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of ®-3-aminopyrrolidin-2-one with acetic anhydride under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Biological Activity

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and immunomodulation. This article explores the biological activity of this compound through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

\text{N 2 3R 3 aminopyrrolidin 1 yl 2 oxoethyl}acetamidehydrochloride}

This molecular configuration suggests potential interactions with various biological targets, particularly in modulating receptor activities and influencing cellular pathways.

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties , particularly its ability to induce apoptosis and autophagy in cancer cells. For instance, a study on structurally related compounds indicated that derivatives of acetamides can effectively inhibit tumor growth in various cancer models, including melanoma and pancreatic cancer . The lead compound demonstrated significant in vitro potency against resistant cancer cell lines, suggesting a robust mechanism of action that warrants further investigation.

Table 1: Summary of Anticancer Activity

Compound Cancer Type Mechanism of Action In Vitro Potency In Vivo Efficacy
Lead CompoundMelanomaInduction of apoptosisHighSignificant reduction
Pancreatic CancerAutophagy inductionModerateNotable response
Chronic Myeloid LeukemiaDual mechanismHighTumor regression

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects , acting as a modulator of chemokine receptors. Research has shown that derivatives like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide can influence immune responses, making them candidates for treating inflammatory diseases . This activity is crucial for developing therapies targeting autoimmune conditions.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. These properties are vital for ensuring effective drug delivery and minimizing side effects during treatment regimens.

Case Study 1: Melanoma Treatment

A recent clinical investigation evaluated the efficacy of a related acetamide derivative in patients with advanced melanoma. The study reported a 30% overall response rate , with several patients achieving partial remission. The mechanism was attributed to the compound's ability to activate apoptotic pathways while simultaneously inhibiting pro-survival signals within tumor cells.

Case Study 2: Chronic Myeloid Leukemia (CML)

In another study involving CML, the compound demonstrated a significant decrease in leukemic cell proliferation. Patients treated with the acetamide derivative showed improved hematological parameters and a reduction in blast cells in peripheral blood samples, indicating effective disease management.

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